Cas no 82777-09-1 (2'-Iodo-1,1':3',1''-terphenyl)

2'-Iodo-1,1':3',1''-terphenyl structure
2'-Iodo-1,1':3',1''-terphenyl structure
Product Name:2'-Iodo-1,1':3',1''-terphenyl
Numero CAS:82777-09-1
MF:C18H13I
MW:356.200297117233
MDL:MFCD00185026
CID:90833
PubChem ID:4078433
Update Time:2024-10-27

2'-Iodo-1,1':3',1''-terphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • 2'-Iodo-1,1':3',1''-terphenyl
    • 2'-Iodo-m-terphenyl
    • 2-iodo-1,3-diphenylbenzene
    • 1,1':3',1''-Terphenyl,2'-iodo
    • 2,6-diphenyliodobenzene
    • 2,6-diphenylphenyl iodide
    • 2,6-Ph2C6H3I
    • 2'-HYDROXYBUTYROPHENONE
    • m-terphenyliodide
    • RLZYBGOJAWOQMK-UHFFFAOYSA
    • 1-Iodo-2,6-diphenylbenzene
    • RLZYBGOJAWOQMK-UHFFFAOYSA-
    • 2'-Iodo-1,1':3',1''-terbenzene
    • 1,1':3',1''-Terphenyl, 2'-iodo-
    • 2'-IODO-(1,1',3',1'')TERPHENYL
    • 2′-Iodo-1,1′:3′,1′′-terphenyl (ACI)
    • 2,6-Diphenyl-1-iodobenzene
    • 2′-Iodo-m-terphenyl
    • MFCD00185026
    • SCHEMBL2562923
    • CS-0101724
    • AKOS024430156
    • 2-Iodo-1,1:3,1-terphenyl
    • T72977
    • InChI=1/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
    • DTXSID10399093
    • 82777-09-1
    • 2 inverted exclamation mark -Iodo-1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -terphenyl
    • I1086
    • BS-17563
    • SY234901
    • 2-IODO-3-PHENYL-1,1'-BIPHENYL
    • MDL: MFCD00185026
    • Inchi: 1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
    • Chiave InChI: RLZYBGOJAWOQMK-UHFFFAOYSA-N
    • Sorrisi: IC1C(C2C=CC=CC=2)=CC=CC=1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 356.00600
  • Massa monoisotopica: 356.006
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 6.7
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Colore/forma: Polvere di cristallo bianco
  • Densità: 1.471
  • Punto di fusione: 113.0 to 117.0 deg-C
  • Punto di ebollizione: 435.1°C at 760 mmHg
  • Punto di infiammabilità: 197.3°C
  • Indice di rifrazione: 1.65
  • PSA: 0.00000
  • LogP: 5.62520
  • Sensibilità: Light Sensitive
  • Solubilità: Non determinato

2'-Iodo-1,1':3',1''-terphenyl Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

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2'-Iodo-1,1':3',1''-terphenyl Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  Toluene ;  0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C; 16 h, rt
Riferimento
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Iodine
Riferimento
A one-pot synthesis of m-terphenyls, via a two-aryne sequence
Du, Chi Jen Frank; et al, Journal of Organic Chemistry, 1986, 51(16), 3162-5

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  rt; 15 h, rt; rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
Riferimento
From Bis(silylene) and Bis(germylene) Pincer-Type Nickel(II) Complexes to Isolable Intermediates of the Nickel-Catalyzed Sonogashira Cross-Coupling Reaction
Gallego, Daniel; et al, Journal of the American Chemical Society, 2013, 135(41), 15617-15626

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ,  Hexane
1.3 Reagents: Iodine
Riferimento
Two efficient routes to meta-terphenyls from 1,3-dichlorobenzenes
Saednya, Akbar; et al, Synthesis, 1996, (12), 1455-1458

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  overnight, reflux; cooled
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Riferimento
Formation of diaryl telluroxides and tellurones by photosensitized oxygenation of diaryl tellurides
Oba, Makoto; et al, Inorganic Chemistry, 2010, 49(22), 10680-10686

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  67 °C; 5 h, 67 °C; 67 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, rt; rt → 0 °C
1.3 Reagents: Iodine ;  1 h, rt
Riferimento
Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids
Bookser, Brett C. ; et al, Journal of Medicinal Chemistry, 2021, 64(6), 3197-3203

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide
2.1 Solvents: Tetrahydrofuran
2.2 Reagents: Iodine
Riferimento
A one-pot synthesis of m-terphenyls, via a two-aryne sequence
Du, Chi Jen Frank; et al, Journal of Organic Chemistry, 1986, 51(16), 3162-5

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
Riferimento
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Ir-Catalyzed Synthesis of Substituted Tribenzosilepins by Dehydrogenative C-H/Si-H Coupling
Shibata, Takanori ; et al, Journal of Organic Chemistry, 2018, 83(7), 3426-3432

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
Synthesis of α-alkylated γ-butyrolactones with concomitant anhydride kinetic resolution using a sulfamide-based catalyst
Claveau, Romain; et al, Organic & Biomolecular Chemistry, 2018, 16(41), 7574-7578

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Solvents: Tetrahydrofuran ;  rt; 3 h, rt; rt → 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
2.3 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Ir-Catalyzed Synthesis of Substituted Tribenzosilepins by Dehydrogenative C-H/Si-H Coupling
Shibata, Takanori ; et al, Journal of Organic Chemistry, 2018, 83(7), 3426-3432

Metodo di produzione 12

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
Riferimento
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.2 Solvents: Tetrahydrofuran ,  Hexane
2.3 Reagents: Iodine
Riferimento
Two efficient routes to meta-terphenyls from 1,3-dichlorobenzenes
Saednya, Akbar; et al, Synthesis, 1996, (12), 1455-1458

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, 95 °C
2.1 Reagents: Acetic acid Solvents: Acetic acid ,  Toluene ;  0.5 h, 0 °C
2.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 1 h, 0 °C
2.3 Reagents: Potassium iodide Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C; 16 h, rt
Riferimento
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

Metodo di produzione 15

Condizioni di reazione
1.1 -
2.1 -
3.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
Riferimento
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

2'-Iodo-1,1':3',1''-terphenyl Raw materials

2'-Iodo-1,1':3',1''-terphenyl Preparation Products

2'-Iodo-1,1':3',1''-terphenyl Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82777-09-1)2'-Iodo-1,1':3',1''-terphenyl
Numero d'ordine:A1207186
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 15:57
Prezzo ($):430.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82777-09-1)2'-Iodo-1,1':3',1''-terphenyl
A1207186
Purezza:99%
Quantità:5g
Prezzo ($):430.0
Email